molecular formula C40H56O2 B1246428 Lutein B/Calthaxanthin/3'-Epilutein CAS No. 52842-48-5

Lutein B/Calthaxanthin/3'-Epilutein

Cat. No.: B1246428
CAS No.: 52842-48-5
M. Wt: 568.9 g/mol
InChI Key: KBPHJBAIARWVSC-IRHPOQNPSA-N
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Description

Lutein B, also known as Calthaxanthin or 3’-Epilutein, is a xanthophyll carotenoid found in various plants, algae, and bacteria. It is a stereoisomer of lutein and is known for its antioxidant properties. This compound is naturally present in the human retina and serum, where it plays a crucial role in protecting against oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lutein B can be synthesized through the epimerization of lutein in acidic conditions or through cooking. The direct oxidation of lutein in the retina also produces Lutein B . Additionally, it can be extracted from the petals of Caltha palustris .

Industrial Production Methods

Industrial production of Lutein B involves the extraction from natural sources such as marigold flowers, followed by purification using column chromatography and high-performance liquid chromatography (HPLC). The use of solvents and catalysts like iodine can facilitate the isomerization process to obtain Lutein B .

Chemical Reactions Analysis

Types of Reactions

Lutein B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Lutein B exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. In the retina, Lutein B absorbs blue light and prevents photochemical damage. It also modulates inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-8 .

Comparison with Similar Compounds

Lutein B is similar to other xanthophyll carotenoids such as:

Lutein B is unique due to its specific epimerization process and its presence in both the retina and serum, highlighting its importance in ocular health and systemic antioxidant defense .

Properties

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHJBAIARWVSC-IRHPOQNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317940
Record name 3′-Epilutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3R,3'S,6'R)-b,e-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52842-48-5
Record name 3′-Epilutein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52842-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-Epilutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,3'S,6'R)-b,e-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lutein B/Calthaxanthin/3'-Epilutein
Reactant of Route 2
Lutein B/Calthaxanthin/3'-Epilutein
Reactant of Route 3
Lutein B/Calthaxanthin/3'-Epilutein
Reactant of Route 4
Lutein B/Calthaxanthin/3'-Epilutein
Reactant of Route 5
Lutein B/Calthaxanthin/3'-Epilutein
Reactant of Route 6
Lutein B/Calthaxanthin/3'-Epilutein

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